![molecular formula C4H4BrNS B580489 4-Bromo-5-methylthiazole CAS No. 132221-51-3](/img/structure/B580489.png)
4-Bromo-5-methylthiazole
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Overview
Description
4-Bromo-5-methylthiazole is a chemical compound involved in the blockage of the bradykinin B2 receptors providing therapeutic benefit in hereditary angioedema (HAE) and potentially in many other diseases .
Synthesis Analysis
The synthesis of 4-Bromo-5-methylthiazole involves several steps. For example, Ethyl-2-bromo-4-methylthiazole-5-carboxylate was obtained by bromination of 2-Amino-4-methyl thiazole-5-ethylcarboxylate using hydrogen bromide in the presence of sodium nitrite. This compound undergoes hydrolysis with sodium hydroxide in THF to form 2-bromo-4-methylthiazole-5-carboxylic acid .Molecular Structure Analysis
The molecular formula of 4-Bromo-5-methylthiazole is C4H4BrNS. The average mass is 178.050 Da and the monoisotopic mass is 176.924774 Da .Chemical Reactions Analysis
Thiazoles, including 4-Bromo-5-methylthiazole, are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-5-methylthiazole is 178.05 g/mol. It has a complexity of 68.7 and a topological polar surface area of 41.1 Ų .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 4-Bromo-5-methylthiazole, have been found to exhibit antioxidant properties . These compounds can neutralize free radicals, which are harmful to biological systems due to their potential to cause oxidative stress .
Analgesic and Anti-inflammatory Properties
Thiazole compounds have been reported to possess analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antimicrobial and Antifungal Activities
Thiazole derivatives have shown promising antimicrobial and antifungal properties . For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized and screened for their antifungal and antibacterial activities .
Antiviral Properties
Thiazole compounds have also been found to exhibit antiviral properties . This suggests that they could be used in the development of new antiviral drugs .
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to exhibit antitumor or cytotoxic properties . This makes them potential candidates for the development of new cancer therapies .
Neuroprotective Properties
Thiazole compounds have been reported to possess neuroprotective properties . This suggests that they could be used in the treatment of neurodegenerative diseases .
Proteomics Research
4-Bromo-5-methylthiazole is a brominated thiazole compound that has been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Synthesis of Other Compounds
4-Bromo-5-methylthiazole can be used in the synthesis of other compounds. For example, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea .
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which 4-bromo-5-methylthiazole belongs, have been found to have diverse biological activities . They have been used as antimicrobial, antifungal, antiviral, and antineoplastic agents .
Mode of Action
It has been suggested that 4-bromo-5-methylthiazole is involved in the blockage of the bradykinin b2 receptors, providing therapeutic benefit in hereditary angioedema (hae) and potentially in many other diseases .
Biochemical Pathways
Thiazoles, in general, are known to interact with various biochemical pathways due to their diverse biological activities . For instance, they can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s boiling point is predicted to be 2073±200 °C , which may influence its bioavailability.
Action Environment
The success of sm coupling, a reaction in which thiazoles like 4-bromo-5-methylthiazole can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the compound’s action may be influenced by the chemical environment and reaction conditions.
properties
IUPAC Name |
4-bromo-5-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-4(5)6-2-7-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPKUHNAMYABF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726827 |
Source
|
Record name | 4-Bromo-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methylthiazole | |
CAS RN |
132221-51-3 |
Source
|
Record name | 4-Bromo-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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